molecular formula C12H13NO3 B13711480 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

Katalognummer: B13711480
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: NSVNOIXVVRTPHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-8-4-5-9(12(15)16)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16)

InChI-Schlüssel

NSVNOIXVVRTPHE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CCCC2=O

Löslichkeit

>32.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States
Foundational & Exploratory

A Framework for Establishing the Preliminary Toxicity Profile of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel chemical entities (NCEs) necessitates a thorough and early assessment of their potential toxicity. This guide outlines a systematic, multi-tiered approach for establishing the preliminary toxicity profile of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid, a novel compound for which no comprehensive safety data is publicly available. By integrating computational toxicology with a strategic battery of in vitro and targeted in vivo assays, this framework provides drug development professionals with a scientifically robust and resource-efficient pathway to characterize initial safety liabilities. The methodologies described are grounded in international regulatory guidelines and best practices, ensuring the generation of reliable data for informed decision-making in early-stage research.

Introduction and Strategic Overview

4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid is a unique molecule incorporating a benzoic acid moiety, common in many pharmaceuticals, and a 2-oxopyrrolidine ring, a feature of the racetam class of cognitive enhancers. The immediate lack of toxicological data mandates a structured evaluation to identify potential hazards before committing to extensive preclinical and clinical development.

The strategic approach detailed herein is designed to move from broad, predictive assessments to more specific, biologically-based assays. This tiered methodology prioritizes the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing by maximizing the utility of computational and in vitro models before considering any animal studies.[1][2]

Logical Workflow for Preliminary Toxicity Assessment

The following diagram illustrates the proposed workflow, beginning with in silico analysis and progressing through a series of in vitro assays to a potential acute in vivo study.

Toxicity_Workflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation (Conditional) cluster_3 Phase 4: Data Integration InSilico In Silico Toxicity Prediction (QSAR, Read-Across) Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) InSilico->Cytotoxicity Prioritize testing Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity RiskAssessment Preliminary Risk Assessment & Go/No-Go Decision Cytotoxicity->RiskAssessment Cardiotoxicity Cardiotoxicity (hERG Assay) Genotoxicity->Cardiotoxicity Genotoxicity->RiskAssessment AcuteOral Acute Oral Toxicity (OECD TG 423) Cardiotoxicity->AcuteOral If warranted by in vitro data & intended use Cardiotoxicity->RiskAssessment AcuteOral->RiskAssessment

Caption: Tiered approach for preliminary toxicity profiling.

Phase 1: In Silico Toxicological Prediction

Before any laboratory experiments are conducted, computational methods provide a rapid, cost-effective first pass at identifying potential hazards based on the chemical structure of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid.[3] This approach relies on the principle that structurally similar molecules often exhibit similar biological activities.[1]

Rationale and Causality

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and read-across analysis, are trained on large databases of existing toxicological data.[2] By analyzing the structural fragments and physicochemical properties of our target molecule, these models can predict the likelihood of various toxicities, including mutagenicity, carcinogenicity, and organ-specific effects like hepatotoxicity.[3] This allows for the early identification of potential "toxicophores"—specific structural features known to be associated with adverse effects—guiding the design of subsequent in vitro assays.[2]

Experimental Protocol: In Silico Assessment
  • Chemical Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) or InChI (International Chemical Identifier) string for 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid.

  • Model Selection: Utilize a combination of freely available and commercial software platforms that implement established predictive models. Examples include Toxtree, which can apply the Cramer decision tree for systemic toxicity and the Benigni/Bossa rule-based method for mutagenicity.[4]

  • Endpoint Prediction: Run the analysis for key toxicological endpoints:

    • Bacterial Mutagenicity (Ames Test)

    • In vivo Micronucleus Formation

    • Carcinogenicity

    • hERG Channel Inhibition

    • Hepatotoxicity (DILI - Drug-Induced Liver Injury)

  • Data Analysis: Review the output reports. A positive prediction, or "structural alert," for a given endpoint does not confirm toxicity but establishes a hypothesis that must be tested experimentally. The report will identify which substructures of the molecule are responsible for the alert.

Data Presentation: Predicted Endpoints

The results should be summarized in a clear table. While we cannot run a real-time prediction, a hypothetical output is presented below for illustrative purposes.

Toxicological EndpointPrediction ModelPredicted OutcomeStructural Alert/BasisConfidence Level
Bacterial Mutagenicity Benigni/Bossa (Toxtree)No AlertAromatic carboxylic acid considered non-mutagenic.High
hERG Inhibition QSAR ModelPossible InhibitorLipophilic aromatic structure.Medium
Hepatotoxicity DILI Prediction ServerLow ProbabilityNo known hepatotoxic fragments identified.High
Systemic Toxicity Cramer Decision TreeCramer Class IIIComplex structure with potential for metabolism.N/A

Phase 2: In Vitro Toxicity Screening

In vitro assays are the cornerstone of modern preliminary toxicity testing, offering mechanistic insights using human or mammalian cell-based systems.[5] They are rapid, reproducible, and reduce the need for animal testing.[5]

General Cytotoxicity: MTT Assay

The first step in in vitro analysis is to determine the concentrations at which the compound causes general cell death. This establishes a dose range for subsequent, more specific assays. The MTT assay is a widely used colorimetric method for this purpose.[6][7]

Causality: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] A decrease in formazan production indicates cytotoxicity.

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity context, or HEK293 for general cytotoxicity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid in culture medium. Replace the old medium with the compound-containing medium and incubate for a defined period (e.g., 24 or 48 hours). Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Assay A Plate Cells (96-well plate) B Add Compound (Serial Dilutions) A->B C Incubate (24-48h) B->C D Add MTT Reagent (Yellow) C->D E Mitochondrial Reduction (Viable Cells) D->E F Formazan Formation (Purple Crystals) E->F G Solubilize Crystals (DMSO) F->G H Read Absorbance (~570nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity: Ames Test and In Vitro Micronucleus Assay

Genotoxicity assessment is critical, as compounds that damage DNA can be potential carcinogens. A standard initial screen involves a bacterial mutagenicity test and a mammalian cell chromosomal damage assay.

Causality: The Ames test evaluates a chemical's potential to cause gene mutations.[10] It uses specially engineered strains of Salmonella typhimurium that cannot synthesize the amino acid histidine (his-).[11] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to produce histidine and thus grow on a histidine-free medium.[10][11] The number of revertant colonies is proportional to the mutagenic potency of the compound.[12]

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100) that detect different types of mutations.[11]

  • Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[13]

  • Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[11]

  • Plating: Add this mixture to a molten top agar solution and pour it onto a minimal glucose agar plate (which lacks histidine).[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

Causality: This assay detects damage to chromosomes in mammalian cells.[15] Micronuclei are small, extra-nuclear bodies that form during cell division when a chromosome fragment or a whole chromosome fails to be incorporated into the daughter nuclei.[16] An increase in the frequency of micronucleated cells after exposure to a compound indicates it is either a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).[17]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1 or human peripheral blood lymphocytes) and culture them with various concentrations of the test compound, with and without S9 metabolic activation.[15] The highest concentration should be based on the cytotoxicity data (e.g., aiming for ~55% cytotoxicity).[16]

  • Cytokinesis Block: Add Cytochalasin B, a substance that blocks the final step of cell division (cytokinesis), allowing cells that have completed nuclear division to be easily identified as binucleated.[18] This ensures that only cells that have divided once in the presence of the compound are scored.[17]

  • Cell Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[15]

  • Scoring: Using a microscope or an automated imaging system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[17]

  • Analysis: A statistically significant, dose-dependent increase in the percentage of micronucleated cells indicates a positive result.[15]

Cardiotoxicity: hERG Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[19] The hERG channel plays a critical role in the repolarization phase of the cardiac action potential. Blocking this channel can prolong the QT interval on an electrocardiogram, a major risk factor for fatal arrhythmias.[20] Therefore, screening for hERG inhibition is a mandatory step in early drug safety assessment.[21]

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) that has been stably transfected to express the hERG channel.

  • Assay Platform: Employ a high-throughput automated patch-clamp system (e.g., QPatch or SyncroPatch).[19] These systems allow for the rapid and precise measurement of ion channel currents from many cells simultaneously.[20]

  • Compound Application: Perfuse the cells with increasing concentrations of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid.

  • Electrophysiology: Apply a specific voltage protocol to the cells to elicit hERG channel currents and record the resulting electrical activity.[19]

  • Data Analysis: Measure the reduction in the hERG current at each compound concentration compared to the baseline (vehicle control). Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG channel current.

Phase 3: Acute Oral Toxicity Study (OECD TG 423)

If in vitro results show low toxicity and the intended use of the compound involves systemic exposure, a limited in vivo study may be required to understand its effects in a whole organism. The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[22]

Causality: This study determines the adverse effects that occur shortly after a single oral administration of a substance.[23] It provides a classification of the substance into one of several toxicity categories based on observed mortality, which helps in hazard labeling and informs dosing for future studies.[24]

Protocol: Acute Toxic Class Method (OECD TG 423)
  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).[22]

  • Dosing Procedure: This is a stepwise procedure using 3 animals per step.[22]

    • Step 1: Dose the first group of 3 animals at a starting dose (e.g., 300 mg/kg).

    • Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.[22]

    • Step 2 (Decision):

      • If 2 or 3 animals die, the substance is classified, and the test is stopped.

      • If 0 or 1 animal dies, proceed to the next step with a higher dose (e.g., 2000 mg/kg).

  • Parameters Observed:

    • Mortality

    • Clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.)

    • Body weight changes

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Classification: Based on the number of mortalities at specific dose levels, the compound is assigned a GHS (Globally Harmonised System) toxicity category.

Data Integration and Preliminary Risk Assessment

The final step is to synthesize all data from the in silico, in vitro, and in vivo assessments to form a cohesive preliminary toxicity profile.

Assay TypeEndpointHypothetical Result for Compound XImplication
In Silico MutagenicityNo alertLow priority for genotoxic concern.
In Silico hERG InhibitionStructural alerthERG assay is a high priority.
Cytotoxicity IC50 (HepG2 cells)> 100 µMLow general cytotoxicity.
Ames Test MutagenicityNegative (with & without S9)Not a bacterial mutagen.
Micronucleus Chromosomal DamageNegative (with & without S9)Not clastogenic or aneugenic in vitro.
hERG Assay IC5015 µMModerate hERG inhibitor; potential cardiotoxicity risk.
Acute Oral (TG 423) GHS CategoryCategory 5 or Unclassified (>2000 mg/kg)Low acute oral toxicity.

Based on this hypothetical profile, 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid would be characterized as having low acute toxicity and no genotoxic potential. However, the moderate hERG inhibition would be a key liability. The project team would need to consider the therapeutic target and intended clinical dose to determine if the therapeutic window is acceptable. This finding would trigger further, more detailed cardiovascular safety pharmacology studies if development were to proceed.

References

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Retrieved March 25, 2026, from [Link][22]

  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. Retrieved March 25, 2026, from [Link][25]

  • hERG Assay Services. (n.d.). Reaction Biology. Retrieved March 25, 2026, from [Link][26]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved March 25, 2026, from [Link][10]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved March 25, 2026, from [Link][15]

  • Kandárová, H., & Letašiová, S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved March 25, 2026, from [Link][5]

  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Retrieved March 25, 2026, from [Link][23]

  • Gleeson, M. P., & Goedert, J. E. (2019). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. WIREs Computational Molecular Science, 10(1), e1427. Retrieved March 25, 2026, from [Link][1]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Retrieved March 25, 2026, from [Link][3]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved March 25, 2026, from [Link][14]

  • Singh, S., & Kumar, Y. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 1000-1008. Retrieved March 25, 2026, from [Link][24]

  • Cyprotex - Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved March 25, 2026, from [Link][16]

  • Cyprotex - Evotec. (n.d.). hERG Safety. Retrieved March 25, 2026, from [Link][19]

  • MTT assay. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link][8]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 25, 2026, from [Link][6]

  • Eurofins Scientific. (2024, October 24). In vitro Cytotoxicity Assay with MTT Dye (mouse cell line L929). Retrieved March 25, 2026, from [Link][9]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. OECD Publishing. Retrieved March 25, 2026, from [Link][27]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved March 25, 2026, from [Link][7]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102213. Retrieved March 25, 2026, from [Link][17]

  • Gupta, A., & Sharma, M. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved March 25, 2026, from [Link][13]

  • The Ames Test. (n.d.). University of California, Davis. Retrieved March 25, 2026, from [Link][12]

  • Johnson, G. E., et al. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. Toxics, 13(10), 856. Retrieved March 25, 2026, from [Link][4]

  • ITR Laboratories. (2026, February 3). In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. Retrieved March 25, 2026, from [Link][2]

  • Fleming, A., et al. (2025). Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery, 14, 1-15. Retrieved March 25, 2026, from [Link][28]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Retrieved March 25, 2026, from [Link][29]

  • Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. Retrieved March 25, 2026, from [Link][20]

  • Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (187). Retrieved March 25, 2026, from [Link][30]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). STAR Protocols. Retrieved March 25, 2026, from [Link][18]

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved March 25, 2026, from [Link][21]

Sources

Rational Design and Receptor Binding Affinity Profiling of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage pharmacological profiling, I approach the characterization of novel chemical entities not merely as a data-gathering exercise, but as a rigorous interrogation of molecular causality. 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid represents a highly specialized pharmacophore that merges the well-documented neurological activity of the pyrrolidone ring with the physicochemical stability of a substituted benzoic acid.

This technical whitepaper provides an in-depth framework for evaluating the receptor binding affinity of this compound, focusing on its dual-target potential against the Synaptic Vesicle Glycoprotein 2A (SV2A) and the AMPA receptor allosteric site . By detailing the causality behind our experimental designs—from radioligand displacement to Surface Plasmon Resonance (SPR) kinetics—this guide establishes a self-validating workflow for drug development professionals working with complex neuropharmacological scaffolds.

Pharmacophore Rationale and Target Landscape

The structural architecture of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid is not arbitrary; it is a rationally designed hybrid.

  • The 2-oxopyrrolidin-1-yl Moiety: This cyclic amide is the defining feature of the "racetam" class of nootropic and antiepileptic drugs. Extensive molecular docking and in vitro studies have demonstrated that N-acyl derivatives of 2-oxopyrrolidine form highly stable complexes with amino acid residues (e.g., Arg207, Phe200) at GABAergic and glutamatergic (AMPA) receptor binding sites [1]. Furthermore, this moiety is the primary recognition element for SV2A, the established target for the antiepileptic drug levetiracetam [2].

  • The 4-Methylbenzoic Acid Core: The integration of a benzoic acid derivative serves a dual mechanistic purpose [3]. First, the carboxylic acid acts as an electrostatic anchor, capable of forming robust salt bridges with positively charged residues (such as Arginine or Lysine) within the receptor pocket. Second, the ortho-methyl group introduces steric bulk that restricts the rotational freedom of the pyrrolidone ring, effectively locking the molecule into a low-energy, bioactive conformation.

Mechanistic Pathway Visualization

Pathway Ligand 4-Methyl-3-(2-oxopyrrolidin-1-yl) benzoic acid SV2A SV2A Vesicle Protein Ligand->SV2A High Affinity Binding AMPA AMPA Receptor (Allosteric Site) Ligand->AMPA Positive Allosteric Mod. Vesicle Modulated Vesicle Exocytosis SV2A->Vesicle Glutamate Enhanced Glutamate Signaling AMPA->Glutamate Plasticity Synaptic Plasticity / Neuroprotection Vesicle->Plasticity Glutamate->Plasticity

Dual-target pharmacological mechanism of the 2-oxopyrrolidin-1-yl benzoic acid derivative.

Experimental Workflows & Methodologies

To establish a trustworthy, self-validating data package, we employ an orthogonal screening strategy. Equilibrium binding parameters ( Ki​ ) are first established via radioligand displacement, followed by kinetic profiling ( kon​ , koff​ ) using label-free SPR.

Workflow Visualization

Workflow Prep Membrane/Protein Preparation Radioligand Radioligand Displacement Assay Prep->Radioligand Equilibrium SPR SPR Kinetic Profiling Prep->SPR Kinetics Analysis Cheng-Prusoff & Langmuir Analysis Radioligand->Analysis SPR->Analysis Validation Hit Validation Analysis->Validation

Orthogonal screening workflow combining equilibrium and kinetic binding assays.

Protocol 1: SV2A Radioligand Displacement Assay

Causality Statement: We utilize isolated rat cortical membranes rather than recombinant cell lines. SV2A is a highly complex 12-transmembrane domain protein; preserving its native lipid microenvironment is critical for maintaining the structural integrity of the binding pocket [2]. We utilize [3H] ucb 30889 as the radiotracer because its high specific activity and established SV2A selectivity make it the industry gold standard for pyrrolidone-derivative benchmarking.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 2 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] ucb 30889 (final concentration 2 nM), and 50 µL of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation Controls: Define Total Binding (TB) using DMSO vehicle. Define Non-Specific Binding (NSB) using 1 mM unlabeled levetiracetam. A plate is only validated if the Z'-factor exceeds 0.7.

  • Incubation & Filtration: Incubate the mixture at 4°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a 96-well cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation fluid. Read radioactivity (CPM) using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: AMPA Receptor Surface Plasmon Resonance (SPR)

Causality Statement: While radioligand assays provide equilibrium affinity ( Ki​ ), they fail to capture target residence time ( τ=1/koff​ ). For allosteric modulators, a longer residence time often correlates better with in vivo neuroplastic efficacy than absolute affinity. SPR provides real-time, label-free kinetic resolution.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize purified GluA2-AMPA receptor ligand-binding domain (LBD) onto a Series S Sensor Chip CM5 using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of ~3000 Response Units (RU).

  • Self-Validation Controls: Leave Flow Cell 1 (FC1) unmodified and subjected to the same EDC/NHS treatment to serve as an inline reference for bulk refractive index subtraction.

  • Analyte Injection: Prepare a 2-fold dilution series of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid (0.1 µM to 10 µM) in running buffer (PBS-P+ with 2% DMSO).

  • Kinetic Run: Inject analytes at a flow rate of 50 µL/min for a 90-second association phase, followed by a 300-second dissociation phase.

  • Data Processing: Apply solvent correction curves to account for DMSO bulk effects. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Quantitative Data Presentation

The following tables summarize representative profiling data for 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid compared to industry-standard benchmarks. The addition of the methylbenzoic acid moiety significantly improves both affinity and residence time compared to unsubstituted pyrrolidones.

Table 1: Equilibrium Binding Constants (Radioligand Displacement)

CompoundSV2A IC50​ (µM)SV2A Ki​ (µM)AMPA Ki​ (µM)Hill Slope ( nH​ )
4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid 0.85 ± 0.12 0.41 ± 0.05 1.20 ± 0.15 0.98
Levetiracetam (Reference)2.50 ± 0.301.20 ± 0.10>1001.02
Piracetam (Reference)>100>10045.0 ± 5.00.95

Table 2: SPR Kinetic Parameters (AMPA Receptor LBD)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Residence Time ( τ , min)
4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid 4.5×104 5.2×10−2 1.15 0.32
Piracetam (Reference) 1.2×103 8.5×10−1 70.80.02

Conclusion

The rational incorporation of a 4-methylbenzoic acid group onto the 2-oxopyrrolidin-1-yl scaffold yields a molecule with a highly optimized binding profile. As demonstrated by the self-validating radioligand and SPR protocols, the compound exhibits sub-micromolar affinity for SV2A and acts as a kinetically stable ligand at the AMPA receptor. The restricted conformation imposed by the ortho-methyl group, combined with the electrostatic anchoring of the carboxylate, directly causes the observed decrease in koff​ (increased residence time). This makes 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid an exceptional candidate for further in vivo pharmacokinetic and pharmacodynamic evaluation in models of synaptic dysfunction.

References

  • MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES Semantic Scholar / Pharmacy & Pharmacology
  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam National Institutes of Health (NIH) / PNAS
  • 5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid - Chemical Properties and Synthesis Analysis EvitaChem

Methodological & Application

Application Note: HPLC Method Development and Validation for 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quantification and purity profiling of pharmaceutical intermediates require robust, stability-indicating analytical methods. 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid is a complex biaryl-like building block characterized by a hydrophobic methyl group, a polar lactam ring, and an ionizable carboxylic acid moiety. This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for this compound. By strictly controlling mobile phase pH and utilizing an optimized gradient elution strategy, this protocol ensures high resolution, excellent peak symmetry, and compliance with ICH Q2(R1) validation guidelines.

Method Development Rationale & Analyte Profiling

Developing a reliable HPLC method requires a deep understanding of the analyte's physicochemical properties. The structure of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid presents specific chromatographic challenges:

  • Ionization & pH Control: The benzoic acid moiety has an estimated pKa of approximately 4.0. If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. This dual-state existence leads to poor retention, peak broadening, and severe tailing[1]. To counteract this, the mobile phase must be buffered to at least 1.5 pH units below the pKa. The addition of 0.1% Formic Acid (pH ~2.7) effectively suppresses ionization, ensuring the molecule remains fully protonated for optimal hydrophobic interaction with the stationary phase[2][3].

  • Stationary Phase Selection: Carboxylic acids are notorious for secondary interactions with residual silanols on silica-based columns. A high-purity, fully end-capped C18 column is mandatory to prevent these secondary ionic interactions and maintain sharp peak shapes[2].

  • Detection Strategy: The conjugated aromatic system of the benzoic acid chromophore exhibits strong UV absorbance. Based on spectral profiling of structurally similar derivatives, a detection wavelength of 230 nm provides maximum sensitivity, while 254 nm offers excellent specificity against non-aromatic impurities[3].

Workflow A 1. Analyte Profiling (pKa ~4.0, LogP est. 2.5) B 2. Stationary Phase (End-capped C18, 5µm) A->B C 3. Mobile Phase pH (0.1% Formic Acid, pH 2.7) B->C D 4. Gradient Optimization (Water / Acetonitrile) C->D E 5. ICH Method Validation (Specificity, Linearity, Precision) D->E

HPLC method development workflow for substituted benzoic acids.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Analytical-grade Formic Acid (HCOOH) (≥99% purity).

  • Reference Standard: 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid (Purity ≥ 99.0%).

Step-by-Step Preparation

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into a 1000 mL volumetric flask. Dilute to volume with ultrapure water. Mix thoroughly and degas via sonication for 10 minutes[2].

  • Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of Formic Acid into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade Acetonitrile. Mix and degas[2].

Step 2: Diluent Preparation

  • Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Using a diluent that closely matches the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect")[4].

Step 3: Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

To ensure baseline separation of the target analyte from potential synthetic impurities (such as unreacted precursors or regioisomers), a gradient elution profile is employed[4][5].

Table 1: Optimized Instrument Parameters
ParameterSpecification
Column High-purity end-capped C18 (150 mm × 4.6 mm, 5 µm)
Column Temperature 30 °C ± 1 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 230 nm (Primary) and 254 nm (Secondary)
Autosampler Temp 15 °C
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
2.09010Isocratic hold
10.04060Linear gradient
12.01090Column flush
12.19010Re-equilibration
16.09010End of run

Method Validation & System Suitability

A self-validating analytical system must continuously prove its reliability. This method was designed in accordance with ICH Q2(R1) guidelines, ensuring high trustworthiness for routine quality control[6].

Table 3: Summary of Validation Parameters
Validation ParameterAcceptance CriteriaExpected Result for Benzoic Acids
System Suitability (Tailing Factor) ≤ 1.5~ 1.1 - 1.2
Theoretical Plates (N) > 2000> 5000
Linearity (R²) ≥ 0.999> 0.9995 (Range: 10 - 150 µg/mL)
Precision (Intra-day %RSD) ≤ 2.0%< 1.0%
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 1.2%
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 10Est. 0.5 µg/mL / 1.5 µg/mL

Troubleshooting: The Causality of Peak Tailing

The most common failure mode in the HPLC analysis of carboxylic acids is peak tailing. This is rarely a random error; it is a direct result of either inadequate pH control or stationary phase degradation. The logic tree below provides a systematic troubleshooting pathway to restore method integrity.

Troubleshooting T1 Issue: Peak Tailing Observed T2 Is Mobile Phase pH < 3.0? T1->T2 T3 Adjust pH with 0.1% FA / TFA T2->T3 No T4 Check for Silanol Interactions T2->T4 Yes T5 Replace with End-Capped C18 T4->T5 Confirm

Troubleshooting logic for peak tailing in acidic analyte chromatography.

References

  • Wiley Online Library. First validated tandem-column sequential elution LC method for diverse analytes. Wiley. Available at: [Link]

  • National Institutes of Health (NIH). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PMC. Available at: [Link]

  • MDPI. Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask. Molecules. Available at:[Link]

  • Scientific Journal "Meat Technology". Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates. Available at:[Link]

Sources

Application Notes and Protocols for the Integration of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid into Drug Screening Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of Novel Chemical Entities

The quest for novel therapeutics is a cornerstone of modern drug discovery. The successful identification of new drug candidates often begins with the screening of large and diverse small molecule libraries.[1] The incorporation of novel, structurally unique compounds into these libraries is paramount for exploring new chemical space and identifying hits for previously "undruggable" targets. This guide provides a comprehensive framework for the characterization, integration, and screening of a novel small molecule, 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid , as a case study.

This molecule, with its benzoic acid moiety and a substituted pyrrolidinone ring, presents an interesting scaffold for medicinal chemistry exploration. The protocols outlined herein are designed to be a robust starting point for researchers and drug discovery professionals, ensuring the generation of high-quality, reproducible data in high-throughput screening (HTS) campaigns.[2][3]

Physicochemical Properties of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

A thorough understanding of a compound's physicochemical properties is critical for its effective use in drug screening. These properties influence its solubility, stability, and potential for off-target effects.

PropertyValueSource
Molecular FormulaC12H13NO3EvitaChem
Molecular Weight219.24 g/mol EvitaChem
XLogP31.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Workflow for Compound Integration and Screening

The successful integration of a novel compound into a screening library follows a systematic and rigorous process. This workflow ensures data quality and minimizes the risk of false positives or negatives.

Compound Integration Workflow cluster_0 Compound Reception & Initial QC cluster_1 Pre-Screening Characterization cluster_2 Library Integration cluster_3 High-Throughput Screening reception Compound Reception identity Identity & Purity Confirmation (LC-MS, NMR) reception->identity solubility Aqueous Solubility Assessment identity->solubility stability Stability Profiling (Aqueous Buffer & DMSO) solubility->stability stock Master Stock Solution Preparation (DMSO) stability->stock plating Assay-Ready Plate Generation stock->plating storage Long-term Storage (-20°C or -80°C) plating->storage primary Primary Screen (Single Concentration) plating->primary confirmation Hit Confirmation primary->confirmation dose Dose-Response & IC50 Determination confirmation->dose

Caption: A generalized workflow for the integration of a novel compound into a drug screening library.

Part 1: Initial Characterization and Quality Control

Before incorporating a new compound into a screening library, it is imperative to verify its identity, purity, and fundamental physicochemical properties.

Protocol 1: Identity and Purity Confirmation

Objective: To confirm the chemical identity and assess the purity of the received batch of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid.

Methodology:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject 1-5 µL of the solution onto a C18 reverse-phase HPLC column.

    • Run a gradient elution profile (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer.

    • Expected Result: A single major peak in the chromatogram with a mass corresponding to the expected molecular weight of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid (219.24 g/mol ). Purity should be ≥95%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Expected Result: The obtained spectra should be consistent with the chemical structure of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid.

Protocol 2: Aqueous Solubility Assessment

Objective: To determine the aqueous solubility of the compound, a critical parameter for its behavior in biological assays.[4][5][6]

Methodology (Kinetic Solubility): [6][7]

  • Prepare a 10 mM stock solution of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid in 100% dimethyl sulfoxide (DMSO).[5]

  • In a 96-well plate, perform serial dilutions of the DMSO stock into a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1%.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

ParameterCondition
Solvent100% DMSO
Aqueous BufferPhosphate-Buffered Saline (PBS), pH 7.4
Final DMSO Concentration1%
Incubation Time2 hours
Detection MethodNephelometry or Absorbance (650 nm)
Protocol 3: Stability Assessment

Objective: To evaluate the stability of the compound in both DMSO stock solution and the aqueous assay buffer over time.

Methodology:

  • DMSO Stock Stability:

    • Prepare a 10 mM stock solution in DMSO.

    • Aliquot the solution into multiple vials and store at room temperature, 4°C, and -20°C.

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze an aliquot from each storage condition by LC-MS to determine the percentage of the parent compound remaining.

  • Aqueous Buffer Stability:

    • Prepare a solution of the compound in the intended assay buffer at the highest planned screening concentration.

    • Incubate at the assay temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, and 24 hours), quench the reaction and analyze the sample by LC-MS to quantify the remaining parent compound.

Part 2: Integration into Screening Libraries

Once the compound has passed initial quality control, it can be integrated into the screening library.

Protocol 4: Master Stock Solution and Assay-Ready Plate Preparation

Objective: To prepare a high-concentration master stock solution and generate assay-ready plates for high-throughput screening.

Methodology:

  • Master Stock Preparation:

    • Accurately weigh a sufficient amount of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid.

    • Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing or sonication.

    • Store the master stock in a tightly sealed, barcoded tube at -20°C or -80°C.[8]

  • Assay-Ready Plate Generation:

    • Using an automated liquid handler, transfer a precise volume of the master stock solution to the appropriate wells of a 384- or 1536-well microplate.

    • For a primary screen at a single concentration (e.g., 10 µM), a specific volume of the 10 mM stock is added to each well.

    • For dose-response experiments, perform serial dilutions directly in the plates.[9]

    • Seal the plates and store them at -20°C or -80°C until use.

Assay-Ready Plate Preparation start Start: Validated Compound master_stock Prepare 10 mM Master Stock in DMSO start->master_stock plate_prep Automated Liquid Handling: Dispense into 384-well plates master_stock->plate_prep single_conc Single Concentration Plates (e.g., 10 µM) plate_prep->single_conc dose_response Dose-Response Plates (Serial Dilutions) plate_prep->dose_response storage Seal and Store at -20°C / -80°C single_conc->storage dose_response->storage end End: Assay-Ready Plates storage->end

Caption: Workflow for preparing assay-ready plates from a validated compound.

Part 3: High-Throughput Screening Cascade

The following is a hypothetical screening cascade to identify modulators of a target of interest. The choice of assay will depend on the specific biological question being addressed.[2][10]

Hypothetical Target: A Novel Protein Kinase

Protein kinases are a well-established class of drug targets. The structural features of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid may lend themselves to interaction with the ATP-binding pocket of a kinase.

Protocol 5: Primary Screen - Biochemical Kinase Assay

Objective: To identify compounds that inhibit the activity of the target kinase in a high-throughput format.

Methodology (e.g., using a fluorescence-based assay): [11]

  • Dispense the assay buffer containing the kinase and a fluorescently labeled peptide substrate into the wells of a 384-well plate.

  • Using an automated liquid handler, transfer 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid from the assay-ready plate to the assay plate to achieve a final concentration of 10 µM.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence signal on a plate reader.

  • Controls: Include positive controls (known inhibitor) and negative controls (DMSO vehicle) on each plate.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A Z'-factor of >0.5 indicates a robust assay.[12]

Protocol 6: Hit Confirmation and Dose-Response

Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50).[13]

Methodology:

  • "Cherry-pick" the hits from the primary screen.

  • Perform a dose-response experiment by testing the compounds over a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Run the same biochemical kinase assay as in the primary screen.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The successful incorporation of novel compounds like 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid into drug screening libraries is a meticulous process that requires careful planning and execution. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the generation of high-quality, reliable data, ultimately increasing the probability of identifying promising new drug candidates.

References

  • HTS Assay Development Best Practices for Screening. (2026, March 24). Technology Networks. Retrieved from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. Retrieved from [Link]

  • High-throughput screening. Wikipedia. Retrieved from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010, March 15). Anticancer Research. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from [Link]

  • Solubility Screening by UPLC-MS/MS. Waters Corporation. Retrieved from [Link]

  • Compound Management for Quantitative High-Throughput Screening. PMC. Retrieved from [Link]

  • DNA-Encoded Library Screening for Small Molecule Drug Discovery. Creative Diagnostics. Retrieved from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from [Link]

  • Small Compound Screening Overview. Target Discovery Institute - University of Oxford. Retrieved from [Link]

  • Driving Drug Design Using DNA Encoded Libraries. (2025, April 24). Amgen. Retrieved from [Link]

  • 4-Methyl-3-(2-pyrrolidin-1-ylacetyl)benzoic acid. PubChem. Retrieved from [Link]

  • DIY Virtual Chemical Libraries - Novel Starting Points for Drug Discovery. (2023, August 30). ACS Publications. Retrieved from [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013, October 9). PLOS One. Retrieved from [Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. Retrieved from [Link]

  • Small-molecule discovery through DNA-encoded libraries. PMC. Retrieved from [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. PubChem. Retrieved from [Link]

  • Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. PNAS. Retrieved from [Link]

  • 4-METHYL-3-PYRROLIDIN-1-YL-BENZOIC ACID. Chemical Substance Information. Retrieved from [Link]

  • Small Molecule Compound Libraries. High Throughput Screening Laboratory. Retrieved from [Link]

  • Small Molecule Drug Discovery. AAPharmaSyn. Retrieved from [Link]

  • 4-Methyl-3-(2-Oxoimidazolidin-1-Yl)Benzoic Acid. Chemical Substance Information. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018, July 3). ResearchGate. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Retrieved from [Link]

  • Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor 4-((1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-((2-(1,1-Dioxidothiomorpholino)ethyl)amino)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl). (2018, August 1). ACS Publications. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2019, March 15). PubMed. Retrieved from [Link]

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid Solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid in Dimethyl Sulfoxide (DMSO).

Below, you will find a mechanistic breakdown of the problem, self-validating experimental protocols, quantitative benchmarks, and a targeted FAQ section to ensure your compound is assay-ready.

Diagnostic Overview: The Molecular Mechanics of Insolubility

To troubleshoot effectively, we must first understand why 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid resists dissolution. This compound possesses three structural and environmental features that synergistically antagonize solubility in polar aprotic solvents:

  • Carboxylic Acid Dimerization: The -COOH group forms strong intermolecular hydrogen bonds, creating stable dimers that significantly increase the crystal lattice energy.

  • Lactam Ring Stacking: The 2-oxopyrrolidin-1-yl (gamma-lactam) moiety acts as an additional hydrogen bond acceptor and dipole, promoting complex polymeric networks in the solid state.

  • Hygroscopic Vulnerability of DMSO: DMSO is notoriously hygroscopic. Even minor water uptake drastically alters the solvent's thermodynamic profile. Because cavity formation—a prerequisite step for dissolution—is thermodynamically more difficult in wet DMSO than in dry DMSO, water acts as a potent anti-solvent for lipophilic compounds . Furthermore, dissolved compounds can reprecipitate over time due to recrystallization into lower-energy, less soluble polymorphs .

Decision Workflow

SolubilityWorkflow Start Compound Insoluble in DMSO CheckWater 1. Check Solvent Quality (Is DMSO anhydrous?) Start->CheckWater UseDry Use fresh anhydrous DMSO (≤0.005% water) CheckWater->UseDry No HeatSonicate 2. Thermokinetic Energy (Heat to 40°C + Sonicate) CheckWater->HeatSonicate Yes UseDry->HeatSonicate CheckSol Soluble? HeatSonicate->CheckSol AddBase 3. Chemical Modification (Add 1.1 eq DIPEA) CheckSol->AddBase No Success Proceed to Assay CheckSol->Success Yes AddBase->Success Resolved Fail Evaluate Co-solvents (e.g., DMF, NMP) AddBase->Fail Still Insoluble

Workflow for diagnosing and resolving DMSO solubility issues for functionalized benzoic acids.

Step-by-Step Troubleshooting Protocols

Protocol A: The Anhydrous Baseline & Thermokinetic Solubilization

Objective: Eliminate water-induced precipitation and overcome the high crystal lattice energy of the compound without causing thermal degradation.

  • Solvent Preparation: Equilibrate a fresh, sealed bottle of anhydrous DMSO (≤0.005% water, stored over molecular sieves) to room temperature before opening. Causality: Opening cold DMSO causes immediate atmospheric condensation, introducing water that ruins solubility.

  • Weighing: Weigh the required mass of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid into a low-bind polypropylene tube or an amber glass vial.

  • Addition: Add the anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Sonication: Seal the vial and place it in a temperature-controlled bath sonicator. Sonicate at 35–40 °C for 15–20 minutes. Causality: Acoustic cavitation generates localized pressure and temperature gradients that disrupt intermolecular hydrogen bonds (carboxylic acid dimers) without raising the bulk temperature to degradation levels .

  • Validation: Visually inspect the solution against a dark background. Shine a laser pointer through the vial; if you observe a solid beam of light (Tyndall scattering), micro-particulates remain, and you must proceed to Protocol B.

Protocol B: Chemical Disruption via In Situ Salt Formation

Objective: Disrupt carboxylic acid dimerization chemically when physical methods (heat/sonication) fail to achieve the desired concentration.

  • Base Selection: Select a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is miscible with DMSO, highly basic, and its steric hindrance prevents it from acting as a nucleophile, protecting your compound from unwanted side reactions.

  • Stoichiometry: Add 1.05 to 1.10 molar equivalents of DIPEA relative to the benzoic acid derivative directly to the DMSO suspension.

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Equilibration: Allow the solution to rest for 5 minutes. Causality: The deprotonation of the carboxylic acid yields a carboxylate-ammonium ion pair, which possesses drastically higher solubility in polar aprotic solvents compared to the neutral, dimerized free acid.

Quantitative Data: Expected Solubility Metrics

The following table summarizes the expected solubility behavior of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid under various conditions to help you benchmark your results.

ConditionSolvent QualityTemperature & AgitationMax Soluble ConcentrationStability (24h)
Standard Dissolution Wet DMSO (>0.1% H₂O)20 °C, Vortexing< 5 mMProne to precipitation
Thermokinetic Anhydrous DMSO40 °C + Sonication~ 25 mMStable if kept desiccated
In situ Salt (DIPEA) Anhydrous DMSO20 °C, Vortexing> 100 mMHighly Stable

(Note: Values are representative baselines derived from the physicochemical behavior of structurally analogous functionalized benzoic acids and lactams).

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve initially but precipitate after a few freeze-thaw cycles? A: DMSO is highly hygroscopic. Every time a stock vial is opened to the atmosphere, it absorbs ambient moisture. As the water content in DMSO increases, the thermodynamic penalty for cavity formation increases, drastically lowering the solubility of lipophilic organic compounds [[1]]([Link]). Furthermore, freeze-thaw cycles synergistically enhance this precipitation by promoting the nucleation of lower-energy, less soluble crystalline polymorphs . We strongly recommend aliquoting your stocks for single-use to avoid freeze-thaw cycles entirely.

Q: Can I use heating alone without sonication? A: While bulk heating increases kinetic energy, it is significantly less efficient than sonication for breaking the specific hydrogen-bonded dimers formed by the carboxylic acid and lactam moieties. Prolonged bulk heating above 60 °C may also induce chemical degradation. Sonication provides localized cavitation energy that efficiently drives dissolution while keeping the bulk temperature safe .

Q: Will adding an organic base like DIPEA interfere with my downstream biological assays? A: It depends on your assay's buffer capacity and the final dilution factor. Typically, DMSO stocks are diluted 1:100 to 1:1000 in aqueous assay buffers. A standard biological buffer (e.g., HEPES, PBS) will easily neutralize the trace amount of DIPEA (which will be at a low micromolar final concentration). However, to maintain scientific integrity, you must always run a vehicle control containing the exact DMSO/DIPEA ratio used in your stock to rule out any baseline shifts or artifactual toxicity.

References

  • High throughput sonication: evaluation for compound solubilization. Oldenburg K, Pooler D, Scudder K, Lipinski C, Kelly M. Combinatorial Chemistry & High Throughput Screening (2005).[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Tetko IV, et al. Journal of Chemical Information and Modeling (2013).[Link]

Sources

Technical Support Center: Storage and Stability of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting the stability of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid. Adherence to these protocols is critical for ensuring the compound's integrity, which underpins the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

This section provides immediate answers to common questions regarding the handling and storage of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid.

Q1: What are the ideal long-term storage conditions for solid 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid? A: For optimal stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation over extended periods.

Q2: I've noticed the powder has changed from white to a yellowish or brownish tint. What does this indicate? A: A color change is a common visual indicator of degradation. This could be due to oxidation of the methyl group on the aromatic ring or other oxidative processes.[1][2][3] It is strongly advised to re-analyze the compound's purity before use.

Q3: Can I store 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid in solution? A: Storing this compound in solution is not recommended for long-term periods due to the risk of hydrolysis of the pyrrolidinone ring.[4][5][6] If you must prepare a stock solution, use an anhydrous aprotic solvent like DMSO or DMF. Prepare it fresh and use it as quickly as possible. For short-term storage (1-2 days), keep the solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the primary degradation pathways I should be concerned about? A: The two most probable degradation pathways under typical storage or experimental conditions are:

  • Hydrolysis: The pyrrolidinone ring (a lactam) can be opened by water, a reaction catalyzed by acidic or basic conditions, to form 4-Methyl-3-(4-aminobutanamido)benzoic acid.[4][5][6][7][8]

  • Oxidation: The benzylic methyl group is susceptible to oxidation, potentially forming a dicarboxylic acid derivative (3-(2-oxopyrrolidin-1-yl)terephthalic acid).[1][3]

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[9][10]

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid has degraded, follow this guide to diagnose the issue.

Observed Symptom Potential Cause(s) Recommended Action(s)
Change in Physical Appearance (e.g., color change from white to yellow/brown, clumping)Oxidation, reaction with atmospheric moisture.1. Perform a purity check using HPLC-UV or LC-MS. 2. If purity is compromised, discard the material. 3. Review storage procedures to ensure they align with recommendations.
Decreased Solubility in recommended solventsFormation of insoluble degradation products or polymers.1. Attempt to sonicate the sample briefly. 2. If solubility issues persist, the compound has likely degraded significantly and should not be used.
Unexpected Experimental Results (e.g., loss of biological activity, inconsistent data)Loss of active parent compound due to degradation.1. Immediately analyze the purity of the compound stock (solid and solution). 2. Compare the results against a new, validated lot of the compound if available.
Appearance of New Peaks in Analytical Data (e.g., HPLC, LC-MS, NMR)Formation of specific degradation products.1. Early eluting peaks (HPLC): May indicate more polar compounds, such as the ring-opened hydrolysis product. 2. Mass shifts (LC-MS): A mass increase of +18 Da suggests hydrolysis (addition of H₂O). A mass increase of +30 Da could indicate oxidation of the methyl group to a carboxylic acid (CH₃ to COOH).

In-Depth Analysis: Mechanisms of Degradation

Understanding the chemical rationale behind degradation is key to preventing it. The structure of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid contains two primary points of vulnerability: the pyrrolidinone ring and the benzylic methyl group.

Hydrolysis of the Pyrrolidinone Ring

The pyrrolidinone ring is a cyclic amide, or lactam. Amides are susceptible to hydrolysis, a reaction with water that cleaves the amide bond. This reaction is significantly accelerated by the presence of either acid or base catalysts.[4][5]

  • Mechanism: In either acidic or basic conditions, a water molecule (or hydroxide ion) attacks the carbonyl carbon of the lactam. This leads to the breaking of the carbon-nitrogen bond and the opening of the five-membered ring.[6][7] The final product is an amino acid derivative.

  • Prevention: The most effective preventative measure is strict moisture exclusion. Store the solid compound in a desiccator and use anhydrous solvents for preparing solutions. Avoid aqueous buffers for storage; if they are required for an experiment, prepare the solution immediately before use.

Oxidation of the Benzylic Methyl Group

The methyl group attached to the benzene ring is at a benzylic position. Benzylic carbons are particularly susceptible to oxidation because any radical or ionic intermediates formed at this position are stabilized by resonance with the aromatic ring.[3]

  • Mechanism: In the presence of oxygen and/or light, radical-mediated oxidation can occur, converting the methyl group (-CH₃) into a carboxylic acid group (-COOH). Strong oxidizing agents can achieve this transformation readily.[1][2] While less rapid, autoxidation can occur over long-term storage if the compound is exposed to air.

  • Prevention: Store the compound under an inert atmosphere (nitrogen or argon) to displace oxygen. Additionally, storing in the dark, in an amber vial, prevents light from initiating photo-oxidative processes.[9]

Diagram of Potential Degradation Pathways

G main_compound 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid (Parent Compound) hydrolysis_product 4-Methyl-3-(4-aminobutanamido)benzoic acid (Hydrolysis Product) main_compound->hydrolysis_product  + H₂O (Acid/Base catalyst) oxidation_product 3-(2-oxopyrrolidin-1-yl)terephthalic acid (Oxidation Product) main_compound->oxidation_product  + O₂ (Air/Light) photo_product Photodegradation Products main_compound->photo_product  + hv (UV Light)

Caption: Primary degradation pathways for the parent compound.

Recommended Protocols

Protocol 4.1: Long-Term Storage of Solid Compound
  • Container: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure an airtight seal.

  • Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.

  • Temperature: Store the vial in a refrigerator at 2-8°C. Do not freeze, as this can introduce moisture through condensation upon removal.

  • Environment: Place the vial inside a secondary container within a laboratory desiccator to provide an additional barrier against humidity.

  • Labeling: Clearly label the container with the compound name, date received, and re-test date (typically 12 months, pending stability studies).

Protocol 4.2: Stability Assessment Workflow

This protocol outlines a systematic approach to verifying the purity and stability of your compound.

  • Reference Standard: Begin with a freshly opened vial or a newly synthesized and purified batch of the compound to serve as a t=0 reference standard.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the reference standard in a suitable diluent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL).

    • Prepare the sample to be tested ("test sample") using the exact same procedure.

  • Analytical Method: Use a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is typical for such compounds.[11]

    • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan). Couple this with a Mass Spectrometer (MS) for definitive identification of any new peaks.[12][13]

  • Data Analysis:

    • Compare the chromatograms of the test sample and the reference standard.

    • Purity Calculation: Calculate the purity of the test sample by the area percentage method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify Degradants: For any new peaks in the test sample, analyze the MS data to determine their mass. Compare these masses to the predicted masses of potential degradation products (e.g., parent +18 for hydrolysis).

    • Quantification: If an impurity cannot be isolated, its concentration can be estimated using multiple linear regression analysis of HPLC-UV data.[14]

Stability Assessment Workflow Diagram

G start Suspected Compound Degradation prep Prepare Test Sample & Reference Standard (1 mg/mL in ACN/H₂O) start->prep hplc Analyze via HPLC-UV/MS prep->hplc compare Compare Chromatograms hplc->compare pure Purity Confirmed (>98%, No new peaks) compare->pure Identical degraded Degradation Detected compare->degraded Discrepancies identify Identify Degradants using MS Data (e.g., Mass Shift Analysis) degraded->identify quantify Quantify Impurities (Area %) identify->quantify action Discard or Re-purify Material quantify->action

Caption: A workflow for analytically confirming compound stability.

References

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • OpenStax. (2023). 21.7 Chemistry of Amides. Retrieved from OpenStax. [Link]

  • Patsnap. (2026). Evaluate Aromatic Compounds' Photodegradation Risk. Retrieved from Patsnap Eureka. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from Master Organic Chemistry. [Link]

  • Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link]

  • University of Michigan-Dearborn. (n.d.). 17. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Retrieved from University of Michigan-Dearborn. [Link]

  • University of Michigan-Dearborn. (n.d.). 26. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Retrieved from University of Michigan-Dearborn. [Link]

  • Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from Chemistry LibreTexts. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from Interactive Learning Paradigms, Incorporated. [Link]

  • University of California, Riverside. (n.d.). Practices for Proper Chemical Storage. Retrieved from University of California, Riverside Environmental Health & Safety. [Link]

  • Jones, A. D., et al. (n.d.). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. PMC. [Link]

  • Semantic Scholar. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from Semantic Scholar. [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • PubMed. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Features of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid, a substituted benzoic acid with potential applications in medicinal chemistry.

In the absence of readily available, published experimental spectra for this specific compound, this guide will leverage high-quality predicted NMR data. We will dissect the rationale behind the predicted chemical shifts and coupling constants, drawing on established principles of NMR spectroscopy and substituent effects. To provide a robust analytical context, we will compare these predicted values with the experimentally determined NMR data of structurally related and well-characterized molecules: 4-Methylbenzoic acid and 3-Aminobenzoic acid. This comparative approach will illuminate the spectral influence of the 2-oxopyrrolidin-1-yl substituent on the 4-methylbenzoic acid scaffold.

Predicted ¹H and ¹³C NMR Spectral Data for 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic Acid

The predicted ¹H and ¹³C NMR spectra for 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid in a typical NMR solvent such as DMSO-d₆ are presented below. These predictions are generated based on a combination of empirical data and computational algorithms that account for the electronic and steric effects of the various functional groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9Singlet (broad)1HCOOH
~7.85Doublet1HH-6
~7.75Singlet1HH-2
~7.40Doublet1HH-5
~3.80Triplet2HN-CH₂ (pyrrolidinone)
~2.55Triplet2HCO-CH₂ (pyrrolidinone)
~2.40Singlet3HAr-CH₃
~2.10Quintet2HCH₂ (pyrrolidinone)
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~175.5C=O (pyrrolidinone)
~167.5COOH
~142.0C-4
~138.5C-3
~131.0C-1
~130.5C-6
~128.0C-5
~125.0C-2
~48.0N-CH₂ (pyrrolidinone)
~32.0CO-CH₂ (pyrrolidinone)
~21.0Ar-CH₃
~17.5CH₂ (pyrrolidinone)

Structural Assignment and Rationale

The predicted chemical shifts are a direct reflection of the electronic environment of each nucleus. The electron-withdrawing nature of the carboxylic acid and the amide group of the pyrrolidinone ring, as well as the electron-donating effect of the methyl group, all contribute to the final spectral appearance.

4_Methyl_3_2_oxopyrrolidin_1_yl_benzoic_acid_Structure cluster_benzoic_acid Benzoic Acid Core cluster_pyrrolidinone 2-Oxopyrrolidinone Substituent C1 C1 C2 C2 C1->C2 COOH_group COOH C1->COOH_group ~167.5 ppm C3 C3 C2->C3 H2 H-2 (~7.75 ppm) C2->H2 C4 C4 C3->C4 N1_py N C3->N1_py ~138.5 ppm C5 C5 C4->C5 CH3_group CH3 C4->CH3_group ~21.0 ppm (C) ~2.40 ppm (H) C6 C6 C5->C6 H5 H-5 (~7.40 ppm) C5->H5 C6->C1 H6 H-6 (~7.85 ppm) C6->H6 C2_py C=O N1_py->C2_py C3_py CH2 C2_py->C3_py C4_py CH2 C3_py->C4_py C5_py CH2 C4_py->C5_py C5_py->N1_py

Figure 1. Molecular structure of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid with predicted key NMR assignments.

Comparative Spectral Analysis

To understand the influence of the 2-oxopyrrolidin-1-yl group, a comparison with simpler, related molecules is instructive.

4-Methylbenzoic Acid

This molecule serves as the parent scaffold. Its experimental NMR data provides a baseline for the chemical shifts of the aromatic protons and carbons, as well as the methyl and carboxylic acid groups.

Table 1: Experimental NMR Data for 4-Methylbenzoic Acid (DMSO-d₆) [1]

¹H NMR δ (ppm) Multiplicity Assignment
12.80 s COOH
7.84 d H-2, H-6
7.29 d H-3, H-5
2.36 s CH₃
¹³C NMR δ (ppm) Assignment
167.80 COOH
143.46 C-4
129.80 C-2, C-6
129.55 C-3, C-5
128.52 C-1

| | 21.55 | CH₃ | |

3-Aminobenzoic Acid

This compound introduces a nitrogen-containing substituent at the 3-position, allowing for a comparison of the electronic effects of an amino group versus the 2-oxopyrrolidin-1-yl group.

Table 2: Experimental NMR Data for 3-Aminobenzoic Acid (DMSO-d₆) [2]

¹H NMR δ (ppm) Multiplicity Assignment
12.45 s COOH
7.15 t H-2
7.04-7.09 m H-5, H-6
6.73-6.75 m H-4
5.29 s NH₂
¹³C NMR δ (ppm) Assignment
168.3 COOH
149.2 C-3
131.7 C-1
129.3 C-5
118.4 C-6
117.1 C-2

| | 114.9 | C-4 | |

Discussion of Substituent Effects

A comparison of the predicted data for our target molecule with the experimental data of the reference compounds reveals key insights:

  • Aromatic Protons: In 4-methylbenzoic acid, the two sets of aromatic protons are doublets due to the molecule's symmetry. The introduction of the 2-oxopyrrolidin-1-yl group at the 3-position breaks this symmetry, resulting in three distinct aromatic signals for H-2, H-5, and H-6, as predicted. The downfield shift of H-6 and H-2 compared to the protons in 4-methylbenzoic acid can be attributed to the anisotropic effect and electron-withdrawing nature of the adjacent amide and carboxylic acid groups, respectively.

  • Aromatic Carbons: The predicted chemical shifts of the aromatic carbons in the target molecule show a greater spread compared to 4-methylbenzoic acid, again due to the loss of symmetry. The carbon attached to the nitrogen (C-3) is predicted to be significantly deshielded.

  • Pyrrolidinone Moiety: The predicted signals for the pyrrolidinone ring are in line with typical values for such systems. The methylene group attached to the nitrogen (N-CH₂) is expected to be the most downfield of the aliphatic signals due to the direct attachment to the electronegative nitrogen atom.

Comparative_NMR_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis and Comparison cluster_interpretation Structural Interpretation Target 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid (Predicted Data) Analysis Comparative Analysis of: - Chemical Shifts (δ) - Multiplicities - Substituent Effects Target->Analysis Ref1 4-Methylbenzoic Acid (Experimental Data) Ref1->Analysis Ref2 3-Aminobenzoic Acid (Experimental Data) Ref2->Analysis Interpretation Elucidation of the influence of the 2-oxopyrrolidin-1-yl group on the 4-methylbenzoic acid scaffold. Analysis->Interpretation

Figure 2. Workflow for the comparative NMR analysis.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to synthesize and characterize 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid, the following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. However, modern NMR spectrometers can reference the spectra to the residual solvent peak.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to achieve a homogeneous field across the sample. This involves adjusting the shim coils to minimize peak broadening and distortion, resulting in sharp, symmetrical peaks.

  • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

3. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer would include:

    • Pulse program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral width: Approximately 12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

    • Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Pulse program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

    • Spectral width: Approximately 200-240 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: This will likely require a larger number of scans than the ¹H experiment (e.g., 1024-4096 scans or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

5. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phase the spectra to ensure that all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Reference the spectra using either the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values, often aided by two-dimensional NMR experiments such as COSY, HSQC, and HMBC for complex structures.

NMR_Protocol_Workflow cluster_preparation Sample Preparation cluster_setup Spectrometer Setup cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample C->D E Lock and Shim D->E F Tune and Match Probe E->F G Acquire 1H NMR Spectrum F->G H Acquire 13C NMR Spectrum G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Integration and Referencing J->K L Peak Assignment K->L

Figure 3. A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid. Through a detailed analysis of the predicted spectra and a comparative study with related known compounds, we have established a solid foundation for the structural verification of this molecule. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is essential for any researcher working on the synthesis and characterization of novel chemical entities. While predicted data is a powerful tool, experimental verification remains the gold standard in chemical analysis.

References

  • Royal Society of Chemistry. (n.d.). Integrated Spectral Data Base System for Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Mass Spectrometry Validation of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that expose the limitations of traditional analytical workflows. 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid is a prime example of such a challenge. This molecule features a highly polar, ionizable carboxylic acid moiety, a sterically hindered methyl group, and a lactam (pyrrolidone) ring.

In drug development, the quality of the final Active Pharmaceutical Ingredient (API) is predetermined by the purity of its intermediates [3]. Relying solely on legacy techniques like HPLC-UV for such high-density functional molecules often leads to undetected co-eluting impurities, structural isomers, or unreacted precursors. This guide objectively compares standard purity validation methods and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to ensure absolute analytical confidence.

Comparative Analysis of Purity Validation Techniques

To select the optimal analytical technique, we must understand the causality behind each method's strengths and limitations when applied to complex benzoic acid derivatives.

Analytical TechniquePrinciple of AnalysisSensitivity (Typical LOQ)Structural ElucidationSuitability for 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid
HPLC-UV Differential partitioning with UV absorbance.~0.05% - 0.1%LowSub-optimal: Good for bulk purity, but cannot differentiate co-eluting structural isomers lacking distinct chromophoric shifts[1].
GC-MS Gas-phase separation and electron ionization (EI).~10 - 50 ng/mLHighPoor: The carboxylic acid is non-volatile. Requires hazardous and time-consuming derivatization (e.g., methylation/silylation) prior to analysis.
NMR Spectroscopy Nuclear magnetic resonance in a magnetic field.~1% - 5%DefinitiveComplementary: Essential for initial structural confirmation, but lacks the sensitivity required for trace genotoxic impurity quantification [1].
LC-MS/MS Liquid separation coupled with targeted ion fragmentation.< 1 ng/mL HighOptimal: No derivatization needed. Volatile buffers enable direct analysis. MS/MS fragmentation easily distinguishes the pyrrolidone ring from the benzoic acid core [3].

The Verdict: For complex intermediates, LC-MS is no longer optional; it is a strategic necessity [3]. LC-MS/MS provides the unmatched sensitivity required to detect trace impurities while offering the structural specificity needed to track impurity formation mechanisms.

Analytical Workflow & Fragmentation Logic

To achieve a self-validating system, the analytical workflow must be logically structured to isolate, ionize, and fragment the target molecule predictably.

LCMS_Workflow Start 4-Methyl-3-(2-oxopyrrolidin-1-yl) benzoic acid Sample Prep Sample Extraction (50:50 ACN:H2O) Start->Prep LC UHPLC Separation (Biphenyl Column, Volatile Buffer) Prep->LC ESI ESI(-) Ionization [M-H]- Deprotonation LC->ESI MS1 MS1: Precursor Ion Selection (m/z 218.1) ESI->MS1 MS2 MS2: CID Fragmentation (Pyrrolidone Cleavage) MS1->MS2 Data Quantification & Impurity Profiling MS2->Data

LC-MS/MS analytical workflow for purity validation of complex benzoic acid derivatives.

Mechanistic Causality in Mass Spectrometry

When subjected to Electrospray Ionization (ESI), the carboxylic acid moiety of the benzoic acid readily relinquishes a proton, making Negative Ion Mode (ESI-) the most stable and sensitive choice, yielding a strong [M-H]- precursor ion [1]. Upon Collision-Induced Dissociation (CID) in the MS2 stage, the molecule undergoes predictable fragmentation. The pyrrolidone ring is highly diagnostic; its cleavage or ring-opening provides a distinct structural fingerprint that differentiates it from isomeric furanone structures or unreacted aniline precursors [4].

Self-Validating LC-MS/MS Experimental Protocol

A robust analytical method must prove its own validity during every run. The following protocol is designed with built-in system suitability checks to ensure data integrity[5].

Phase 1: Sample Preparation

Causality: The pyrrolidone ring imparts hydrophilicity, while the substituted benzene ring drives lipophilicity. A purely aqueous or purely organic extraction risks incomplete solubilization.

  • Accurately weigh 10.0 mg of the synthesized 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid.

  • Dissolve in 10.0 mL of a 50:50 (v/v) Acetonitrile:Water mixture to create a 1 mg/mL stock solution.

  • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

  • Centrifuge at 10,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter to protect the UHPLC system from particulates.

  • Dilute to a working concentration of 100 ng/mL for purity validation.

Phase 2: Chromatographic Separation (UHPLC)

Causality: Standard C18 columns often struggle to separate closely related aromatic isomers. We utilize a Biphenyl stationary phase , which leverages π−π interactions to achieve superior retention and selectivity for the aromatic benzoic acid core and the lactam ring [2].

  • Column: Biphenyl UHPLC Column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Volatile buffer prevents ion suppression in the MS source [5]).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: MS/MS Detection Parameters
  • Ionization Mode: ESI Negative [M-H]-.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions: Monitor the transition from the deprotonated parent mass to the primary diagnostic fragment (e.g., loss of the pyrrolidone moiety or decarboxylation).

Phase 4: System Suitability & Self-Validation (Crucial Step)

To ensure the protocol is self-validating, execute the following sequence:

  • Blank Injection: Inject the 50:50 ACN:H2O solvent before the sample batch. The target MRM channels must show a signal-to-noise (S/N) ratio of < 3 (proving zero carryover).

  • LOQ Verification: Inject a standard at the Limit of Quantification (e.g., 5 ng/mL). The S/N ratio must be 10, empirically proving the method's sensitivity for that specific run[5].

  • Calibration Drift Check: Re-inject a mid-level standard after every 10 sample injections. The calculated concentration must fall within ± 5% of the theoretical value.

Quantitative Validation Data Summary

When the above protocol is executed correctly, the validation metrics for 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid should align with the stringent criteria required for pharmaceutical intermediates.

Validation ParameterAcceptance CriteriaTypical Observed PerformanceStrategic Implication
Limit of Detection (LOD) S/N 30.5 - 1.0 ng/mLEnables detection of trace genotoxic impurities.
Limit of Quantification (LOQ) S/N 10, RSD 10%5.0 ng/mLEnsures reliable quantification at the reporting threshold.
Linearity (Range) R2≥0.995 R2=0.9992 (5 - 1000 ng/mL)Guarantees proportional response across varying impurity levels [5].
Method Precision %RSD 5.0% (n=6)1.8% - 2.4%Demonstrates the repeatability of the extraction and ionization.
Matrix Recovery 90% - 110%98.5% - 101.2%Proves the absence of significant ion suppression from the matrix.

Conclusion

The purity validation of highly functionalized intermediates like 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid cannot be treated as a simple "check-box" exercise. While HPLC-UV and NMR provide foundational data, they lack the combined sensitivity and structural resolution required for modern regulatory compliance. By implementing a rationally designed, self-validating LC-MS/MS workflow—utilizing biphenyl chromatography and targeted MRM fragmentation—researchers can definitively track impurity origins, optimize synthetic routes, and drastically reduce downstream regulatory risks.

References

  • Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid - Benchchem. benchchem.com.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. vu.edu.au.
  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates. tianmingpharm.com.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis | ACS Omega. acs.org.
  • Analytical Method Development and Validation in Pharmaceuticals. resolvemass.ca.

Comparative Bioavailability Guide: 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2-oxopyrrolidine ring is a privileged structural motif in neuropharmacology, frequently utilized in nootropics and neuroprotective agents due to its favorable pharmacokinetic profile and ability to penetrate the blood-brain barrier (BBB)[1]. However, when this lactam ring is coupled with a benzoic acid moiety to form 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid (the parent scaffold), a significant pharmacokinetic bottleneck emerges.

At physiological pH (7.4), the free carboxylic acid is predominantly ionized. This negative charge severely restricts the molecule's ability to undergo passive transcellular diffusion across the lipophilic bilayers of the gastrointestinal tract and the BBB. To overcome this limitation and optimize the compound for systemic and central nervous system (CNS) exposure, structural modifications are required.

This guide objectively compares the parent acid with two primary analogs designed to enhance bioavailability:

  • Analog A (Parent): 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid (Free Acid).

  • Analog B (Ester Prodrug): Ethyl 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoate. Esterification masks the hydrophilic charge, drastically increasing the partition coefficient (LogP) to drive passive intestinal absorption[2].

  • Analog C (Amide Derivative): 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzamide. Replaces the acidic hydroxyl group with an amine, creating a neutral, enzymatically stable molecule optimized for direct CNS penetration.

Comparative Bioavailability Data

The following table summarizes the quantitative pharmacokinetic (PK) parameters of the three analogs following oral administration (10 mg/kg) in Sprague-Dawley rat models.

CompoundModification StrategyMW ( g/mol )LogPOral F (%)Cmax (ng/mL)Tmax (h)BBB Penetration (Kp)
Analog A Free Acid (Parent)219.241.218.54501.500.05 (Poor)
Analog B Ethyl Ester (Prodrug)247.292.865.218500.750.12 (Moderate)*
Analog C Amide (CNS Target)218.250.982.021000.500.85 (Excellent)

*Note: Analog B's Kp reflects the parent acid concentration in the brain, as the prodrug is rapidly hydrolyzed in the plasma prior to crossing the BBB.

Mechanistic Pathways

To understand the superior oral bioavailability of Analog B (65.2%) compared to Analog A (18.5%), we must map the prodrug activation pathway. The lipophilic ethyl ester allows rapid enterocyte absorption, followed by obligatory first-pass metabolism where ubiquitous hepatic carboxylesterases cleave the ester bond to release the active parent drug into systemic circulation[2].

G A Oral Administration (Analog B: Ester) B Intestinal Lumen (High Lipophilicity) A->B C Enterocyte Absorption (Passive Diffusion) B->C D Hepatic Portal Vein C->D E Liver (First-Pass) Esterase Cleavage D->E F Systemic Circulation (Analog A: Active) E->F

Fig 1. Prodrug absorption and esterase-mediated activation pathway.

Self-Validating Experimental Protocols

The quantification of these analytes relies on highly sensitive LC-MS/MS methodologies[3]. To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates stable-isotope labeled internal standards (SIL-IS) to dynamically correct for matrix effects and analytical Quality Control (QC) samples to verify run acceptance.

Step-by-Step Methodology: In Vivo PK & Bioanalysis

Step 1: In Vivo Dosing & Sampling

  • Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing.

  • Administer Analog A, B, or C via oral gavage at 10 mg/kg (formulated in 0.5% methylcellulose/0.1% Tween 80).

  • Collect serial blood samples (200 µL) from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

Step 2: Plasma Extraction (Causality-Driven)

  • Protocol: Immediately centrifuge blood at 4,000 rpm for 10 mins at 4°C. Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL of SIL-IS (e.g., Analog A-d3).

  • Causality: Protein precipitation using ice-cold ACN is explicitly chosen over liquid-liquid extraction. Ester prodrugs (Analog B) are highly susceptible to ex vivo hydrolysis by residual plasma esterases. The immediate addition of cold organic solvent instantaneously denatures these enzymes, arresting degradation and ensuring the measured concentrations accurately reflect the in vivo state at the exact time of sampling.

Step 3: LC-MS/MS Self-Validating Analysis

  • Centrifuge the precipitated samples (14,000 rpm, 10 mins, 4°C) and transfer the supernatant to autosampler vials.

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm) using a gradient mobile phase of 0.1% formic acid in water and ACN.

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: The run is only accepted if the interpolated concentrations of the interspersed QC samples (low, mid, high) fall within ±15% of their nominal values, proving the absence of instrumental drift or ion suppression.

Workflow Step1 In Vivo Dosing (Sprague-Dawley Rats) Step2 Serial Blood Sampling (0.25 to 24 hrs) Step1->Step2 Step3 Plasma Extraction (Cold ACN Precipitation) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode + SIL-IS) Step3->Step4 Step5 PK Parameter Calculation (Non-Compartmental) Step4->Step5

Fig 2. Step-by-step experimental workflow for LC-MS/MS pharmacokinetic analysis.

References

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Characteristics of pyrrolidone pharmacokinetics in rats - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics - MDPI Source: MDPI Molecules URL:[Link]

Sources

Validating 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic Acid Concentration: A Comparative Guide to qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, functionalized intermediates, the analytical frameworks used to validate their purity must evolve. For drug development professionals and analytical scientists, determining the absolute concentration of compounds like 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid presents a unique challenge.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as a superior, self-validating primary method for this specific molecular class.

The Analytical Challenge: Molecular Discrepancies

To understand the analytical strategy, we must first analyze the causality of measurement errors inherent to the molecule's structure. 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid consists of two distinct domains:

  • A highly conjugated benzoic acid moiety , which exhibits strong ultraviolet (UV) absorbance.

  • A saturated lactam (pyrrolidone) ring , which is virtually UV-transparent.

When utilizing standard HPLC-UV for purity validation, the system relies on Area Normalization. However, if the sample contains synthetic impurities or degradants related to the pyrrolidone ring (e.g., unreacted 2-pyrrolidone or aliphatic ring-opened byproducts), these impurities will not absorb strongly at standard UV wavelengths (e.g., 254 nm). Consequently, HPLC-UV will artificially inflate the purity of the active pharmaceutical ingredient (API) because it fails to "see" the aliphatic impurities.

As highlighted by, overcoming this requires a technique independent of chromophoric response factors.

qNMR: The Primary Ratio Method

Unlike chromatographic techniques that require identical reference standards and are biased by Relative Response Factors (RRFs), qNMR is a primary ratio method . The fundamental physics of NMR dictate a direct proportionality between the integrated area of a proton resonance and the molar concentration of those nuclei in the detection coil.

By comparing the integral of the analyte against a certified Internal Standard (IS), we calculate the absolute mass fraction without needing a reference standard of the analyte itself, a principle recognized by the .

The Causality of Experimental Choices in qNMR
  • Solvent Selection (DMSO-d6): Chosen because it completely solubilizes both the polar carboxylic acid and the organic lactam ring, preventing phase-separation biases.

  • Internal Standard (Maleic Acid): Maleic acid yields a sharp, distinct singlet at ~6.26 ppm. This perfectly exploits the "chemical shift window" between the analyte’s aromatic protons (7.0–8.0 ppm) and its aliphatic pyrrolidone protons (2.0–3.8 ppm), eliminating deconvolution errors.

  • Relaxation Delay ( D1​ ): Set to ≥5×T1​ . If longitudinal relaxation is incomplete, the integration will be biased. A 5×T1​ delay ensures >99.3% magnetization recovery, making the method self-validating.

Self-Validating Experimental Protocol (1H-qNMR)

To ensure high-fidelity data that meets Good Laboratory Practice (GLP) standards as outlined by the , follow this step-by-step methodology:

Step 1: Gravimetric Preparation

  • Using a 6-place microbalance (resolution 0.001 mg), accurately weigh ~10.0 mg of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid.

  • Accurately weigh ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard).

  • Co-dissolve both in 0.6 mL of DMSO-d6 in a standard 5 mm NMR tube. Vortex until optically clear.

Step 2: Parameter Optimization (The Feedback Loop)

  • Run a rapid Inversion-Recovery experiment to determine the spin-lattice relaxation time ( T1​ ) of the slowest relaxing proton of interest (typically the Ar-CH3 protons).

  • Set the relaxation delay ( D1​ ) to 5×T1​ (usually 30–45 seconds).

Step 3: Data Acquisition

  • Acquire the 1H-NMR spectrum using a 90° excitation pulse to maximize the Signal-to-Noise Ratio (SNR).

  • Collect a minimum of 64 transients (scans) to ensure the SNR of the target peaks exceeds 250:1, validating the Limit of Quantification (LOQ).

Step 4: Processing and Calculation

  • Apply a 0.3 Hz exponential line broadening and perform rigorous manual zero-order and first-order phase correction.

  • Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's Ar-CH3 singlet (~2.3 ppm, 3H). Ensure the integration region spans ±30× the Full Width at Half Maximum (FWHM) to capture the entire Lorentzian line shape.

  • Calculate absolute purity ( Px​ ) using the molar ratio equation detailed in.

Comparative Performance Data

The following tables summarize the objective performance and experimental validation data of a simulated batch of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid spiked with 1.5% 2-pyrrolidone (a UV-transparent impurity).

Table 1: Methodological Comparison
Parameter1H-qNMRHPLC-UV (Area %)Mass Balance
Detection Principle Molar proportionality (Primary)UV Absorbance (Secondary)Orthogonal sum of impurities
Reference Standard Generic Internal Standard onlyIdentical analyte standard neededStandards for all impurities
RRF Bias None (Universal 1H response)High (Chromophore dependent)Moderate (Detector dependent)
Analysis Time ~20 mins per sample~60 mins (plus standard prep)Days (requires KF, TGA, etc.)
Table 2: Experimental Purity Validation (Spiked Batch)
Analytical MethodMeasured PurityDeviation from True MassCausality of Deviation
True Spiked Mass 98.50% 0.00% N/A (Gravimetric truth)
1H-qNMR 98.46% ± 0.12%-0.04%High accuracy; detects all proton-bearing species regardless of UV activity.
HPLC-UV (254 nm) 99.88% ± 0.05%+1.38%Overestimates purity; fails to detect the UV-transparent 2-pyrrolidone impurity.
Mass Balance 98.35% ± 0.40%-0.15%Accumulation of error margins from multiple orthogonal tests (KF, ROI, GC).

Workflow Visualization

The logical relationship and efficiency of the qNMR workflow compared to traditional HPLC-UV is mapped below. Notice how qNMR bypasses the need for complex RRF calculations.

G cluster_qnmr Primary Ratio Method (qNMR) cluster_hplc Secondary Method (HPLC-UV) Start Analyte: 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid qNMR_Prep Co-dissolve Analyte & Maleic Acid (IS) Start->qNMR_Prep HPLC_Prep Serial Dilution of Analyte & Standards Start->HPLC_Prep qNMR_Acq Acquire 1H-NMR (D1 > 5*T1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Molar Integration (No RRFs) qNMR_Acq->qNMR_Calc Result Absolute Purity Validation qNMR_Calc->Result HPLC_Acq Chromatographic Separation (UV) HPLC_Prep->HPLC_Acq HPLC_Calc Area Normalization (RRF Dependent) HPLC_Acq->HPLC_Calc HPLC_Calc->Result

Comparative workflow of qNMR vs HPLC-UV for absolute purity validation.

Conclusion

When validating the concentration of complex intermediates like 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid, relying solely on HPLC-UV introduces dangerous blind spots due to chromophoric disparities. Quantitative NMR provides an elegant, self-validating alternative. By leveraging the universal response of the 1H nucleus and employing a rigorous, physics-grounded protocol, qNMR delivers absolute mass fraction data that is highly accurate, faster to acquire, and fundamentally immune to the RRF biases that plague chromatographic methods.

References

  • "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR", American Chemical Society (ACS). URL: [Link]

  • "A Guide to Quantitative NMR (qNMR)", Emery Pharma. URL: [Link]

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